Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (ETTC) is a boron-containing heterocyclic compound with potential applications in a wide range of scientific research areas. It has a unique combination of chemical, physical and biological properties that make it an attractive target for further research. ETTC has been studied for its potential to act as a drug candidate for the treatment of a variety of diseases, as well as for its ability to act as a catalyst in a variety of chemical reactions.
Scientific Research Applications
Synthesis and Structural Analysis
This compound is utilized as an intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of boric acid ester intermediates with benzene rings. The structural elucidation of such compounds is achieved through various spectroscopic methods, including FTIR, NMR, and mass spectrometry, alongside X-ray diffraction for crystallographic analysis. These methods confirm the molecular structure and provide insights into conformational and physicochemical properties through density functional theory (DFT) calculations (Huang et al., 2021).
Material Science Applications
In material science, derivatives of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate have been employed in the development of electron transport materials (ETMs). For example, a synthesis approach has been developed for an electron transport material utilizing this compound as a key intermediate, showcasing its potential in the synthesis of triphenylene-based ETMs and host materials (Xiangdong et al., 2017).
Catalysis and Organic Transformations
This compound also plays a role in catalysis, particularly in palladium-catalyzed borylation reactions. It has been used for the borylation of arylbromides, showcasing a method that is effective even in the presence of sulfonyl groups, which are typically challenging substrates (Takagi & Yamakawa, 2013).
Advanced Organic Synthesis
Furthermore, this compound is involved in advanced organic synthesis techniques, contributing to the development of deeply colored polymers and other high-performance materials. These applications highlight its versatility and importance in creating novel materials with specific properties, such as luminescence and electrical conductivity (Welterlich, Charov, & Tieke, 2012).
properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-8-10(19-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGJQRFSPUBYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674946 | |
Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
CAS RN |
1150271-60-5 | |
Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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